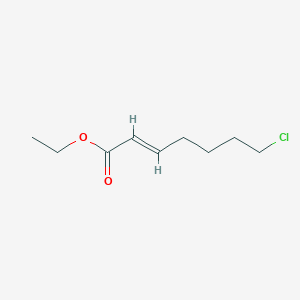![molecular formula C12H4F24O4Si B1599884 Tetrakis[1-(trifluoromethyl)-2,2,2-trifluoroethoxy]silane CAS No. 26560-90-7](/img/structure/B1599884.png)
Tetrakis[1-(trifluoromethyl)-2,2,2-trifluoroethoxy]silane
Overview
Description
Tetrakis[1-(trifluoromethyl)-2,2,2-trifluoroethoxy]silane is a fluorinated silane compound that has garnered significant attention in the scientific community due to its unique properties. This compound is known for its ability to form strong covalent bonds with various surfaces, making it highly valuable in surface chemistry, material science, and biomedical research.
Preparation Methods
The synthesis of Tetrakis[1-(trifluoromethyl)-2,2,2-trifluoroethoxy]silane typically involves the reaction of silicon tetrachloride with sodium 1,1,1,3,3,3-hexafluoro-2-propoxide. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound can also be prepared using other tetraalkoxysilanes in dehydration condensation reactions .
Chemical Reactions Analysis
Tetrakis[1-(trifluoromethyl)-2,2,2-trifluoroethoxy]silane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions: The reactions typically involve reagents such as oxidizing agents, reducing agents, and other silane compounds.
Scientific Research Applications
Tetrakis[1-(trifluoromethyl)-2,2,2-trifluoroethoxy]silane has a wide range of applications in scientific research:
Surface Chemistry: It is used to modify the surface properties of various materials, including metals, semiconductors, and polymers.
Material Science: The compound is employed in the development of advanced materials with unique properties.
Biomedical Research: It is used in the development of biosensors and other biomedical devices due to its ability to form stable self-assembled monolayers (SAMs) on surfaces.
Mechanism of Action
The mechanism of action of Tetrakis[1-(trifluoromethyl)-2,2,2-trifluoroethoxy]silane is primarily attributed to its ability to form strong covalent bonds with various surfaces. This allows the compound to create a stable monolayer on the surface, which can modify the surface properties. The exact molecular targets and pathways involved in its action are not well understood, but its reactivity and stability make it a valuable tool in various applications.
Comparison with Similar Compounds
Tetrakis[1-(trifluoromethyl)-2,2,2-trifluoroethoxy]silane can be compared with other similar compounds, such as:
Silicon tetrakis(trifluoromethanesulfonate): This compound acts as a neutral silicon-based Lewis superacid suitable for reactions with both soft and hard Lewis bases.
Tetrakis(1,1,1,3,3,3-hexafluoro-2-propoxy)silane: This compound is used in dehydration condensation reactions and has similar reactivity to this compound.
This compound stands out due to its unique ability to form stable SAMs on various surfaces, making it highly valuable in surface modification and material science applications.
Properties
IUPAC Name |
tetrakis(1,1,1,3,3,3-hexafluoropropan-2-yl) silicate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4F24O4Si/c13-5(14,15)1(6(16,17)18)37-41(38-2(7(19,20)21)8(22,23)24,39-3(9(25,26)27)10(28,29)30)40-4(11(31,32)33)12(34,35)36/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAPGYPPYPFUOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)O[Si](OC(C(F)(F)F)C(F)(F)F)(OC(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4F24O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20468264 | |
| Record name | Tetrakis(1,1,1,3,3,3-hexafluoroisopropoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
696.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26560-90-7 | |
| Record name | Tetrakis(1,1,1,3,3,3-hexafluoroisopropoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrakis(1,1,1,3,3,3-hexafluoroisopropyl) Orthosilicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















